molecular formula C18H15N5S B5049912 4-[[3-[3-(3-Methylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole

4-[[3-[3-(3-Methylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole

Cat. No.: B5049912
M. Wt: 333.4 g/mol
InChI Key: DLLUYVMVHSWGRI-UHFFFAOYSA-N
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Description

4-[[3-[3-(3-Methylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole is a heterocyclic compound that features a thiazole ring fused with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-[3-(3-Methylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[[3-[3-(3-Methylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

4-[[3-[3-(3-Methylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 4-[[3-[3-(3-Methylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can vary depending on the biological context and the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[[3-[3-(3-Methylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole apart is its unique combination of the thiazole and pyrazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and materials .

Properties

IUPAC Name

4-[[3-[3-(3-methylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5S/c1-13-18(20-7-6-19-13)15-4-2-3-14(9-15)17-5-8-23(22-17)10-16-11-24-12-21-16/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLUYVMVHSWGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C2=CC=CC(=C2)C3=NN(C=C3)CC4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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